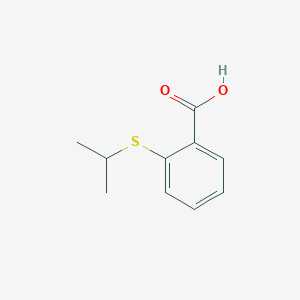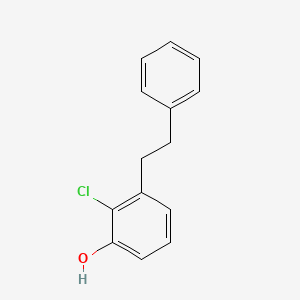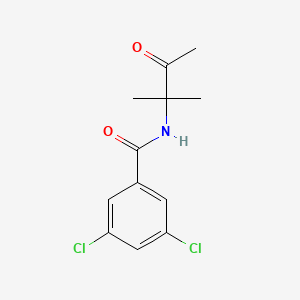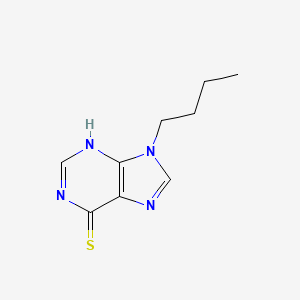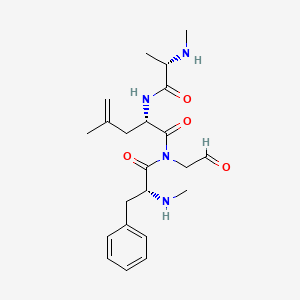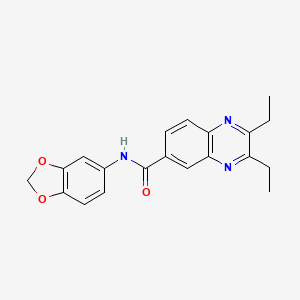
N-(1,3-benzodioxol-5-yl)-2,3-diethyl-6-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2,3-diethyl-6-quinoxalinecarboxamide is a quinoxaline derivative.
Aplicaciones Científicas De Investigación
Cancer Chemoresistance and Angiogenesis Inhibition
A study by Mudududdla et al. (2015) explored compounds structurally related to N-(1,3-benzodioxol-5-yl)-2,3-diethyl-6-quinoxalinecarboxamide, demonstrating their potential in overcoming cancer chemoresistance. The compounds were found effective in inhibiting VEGFR1 and VEGFR2, showing promise in anti-angiogenic activity and reversing multi-drug resistance in cancer treatment (Mudududdla et al., 2015).
Anti-Fibrosis Potential
Research by Kim et al. (2008) focused on IN-1130, a molecule similar to this compound, revealing its potential as an anti-fibrotic drug. It showed promising results in suppressing renal and hepatic fibrosis and exhibited anti-metastatic effects in breast cancer-bearing mice models (Kim et al., 2008).
Antimicrobial Activity
A study by Vieira et al. (2014) investigated the antimicrobial activity of quinoxaline derivatives, including structures related to this compound. These compounds showed significant activity against various bacterial and yeast strains, suggesting their potential as new antimicrobial agents (Vieira et al., 2014).
Corrosion Inhibition
Olasunkanmi et al. (2016) explored the use of quinoxaline derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium. This suggests potential industrial applications for this compound in protecting metal surfaces (Olasunkanmi et al., 2016).
Serotonin Type-3 (5-HT3) Receptor Antagonists
Research by Mahesh et al. (2011) on quinoxalin-2-carboxamides, structurally related to this compound, showed their potential as serotonin type-3 (5-HT3) receptor antagonists. This indicates possible applications in treating conditions related to 5-HT3 receptors (Mahesh et al., 2011).
Propiedades
Fórmula molecular |
C20H19N3O3 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2,3-diethylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-3-14-15(4-2)23-17-9-12(5-7-16(17)22-14)20(24)21-13-6-8-18-19(10-13)26-11-25-18/h5-10H,3-4,11H2,1-2H3,(H,21,24) |
Clave InChI |
AHNRKXJEHDLKTF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)N=C1CC |
Solubilidad |
1.6 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



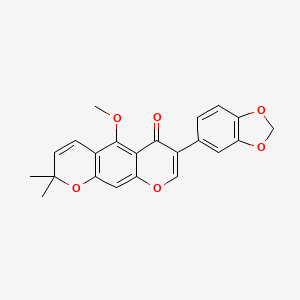
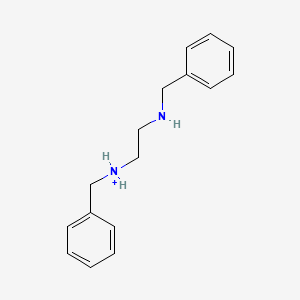
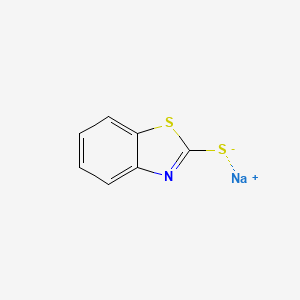

![1-(4-Chlorophenyl)-3-[2-(2-furanylmethyl)cyclohexyl]urea](/img/structure/B1227430.png)
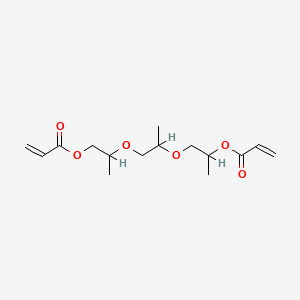

![1-(2,5-Dimethyl-1-prop-2-enyl-3-pyrrolyl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1227433.png)
